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Compound of Interest

Compound Name: 3-Methyl-5-nitro-1H-indole

Cat. No.: B2581234 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 3-
Methyl-5-nitro-1H-indole

Abstract
3-Methyl-5-nitro-1H-indole is a pivotal heterocyclic compound that serves as a versatile

scaffold in medicinal chemistry and materials science. Its unique electronic and structural

features, arising from the fusion of an electron-rich pyrrole ring with a nitro-substituted benzene

ring, make it a valuable intermediate for the synthesis of a wide array of biologically active

molecules. This guide provides a comprehensive overview of the core physical and chemical

properties of 3-Methyl-5-nitro-1H-indole, detailed protocols for its synthesis and

characterization, and an exploration of its reactivity and applications in drug development.

Tailored for researchers and drug development professionals, this document synthesizes

technical data with practical insights to facilitate its effective utilization in the laboratory.

Introduction: The Strategic Importance of the Indole
Scaffold
The indole ring system is a privileged structure in drug discovery, forming the core of numerous

natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable biological versatility

stems from its ability to mimic peptide structures and engage in various interactions with

biological targets such as enzymes and receptors.[3][4] The functionalization of the indole

nucleus allows for the fine-tuning of a compound's pharmacological profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2581234?utm_src=pdf-interest
https://www.benchchem.com/product/b2581234?utm_src=pdf-body
https://www.benchchem.com/product/b2581234?utm_src=pdf-body
https://www.benchchem.com/product/b2581234?utm_src=pdf-body
https://www.benchchem.com/product/b2581234?utm_src=pdf-body
https://www.jocpr.com/articles/synthesis-and-biological-activity-of-some-new-indole-derivatives-containingn-pyrazole-moiety.pdf
https://www.mdpi.com/1420-3049/29/19/4770
https://www.researchgate.net/publication/365892260_Recent_advancements_on_biological_activity_of_indole_and_their_derivatives_A_review
https://digital.car.chula.ac.th/cgi/viewcontent.cgi?article=2567&context=tjps
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2581234?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Methyl-5-nitro-1H-indole emerges as a particularly strategic starting material. The methyl

group at the C3 position (skatole scaffold) blocks the most reactive site of the indole ring,

thereby directing further functionalization.[5] Concurrently, the nitro group at the C5 position

acts as a powerful electron-withdrawing group and a synthetic handle. It not only modulates the

electronic properties of the entire molecule but can also be readily transformed into other

functional groups, such as amines, providing a gateway to diverse chemical libraries.[6] This

guide will delve into the essential characteristics of this compound, providing the foundational

knowledge required for its application in complex synthetic campaigns.

Physicochemical and Spectroscopic Profile
The intrinsic properties of 3-Methyl-5-nitro-1H-indole dictate its behavior in chemical reactions

and biological systems. A summary of its key physical and chemical properties is presented

below.

Core Properties
The compound typically appears as a yellow crystalline solid, a characteristic attributed to the

nitroaromatic chromophore.[7] Its solubility profile is typical for a moderately polar organic

molecule; it exhibits poor solubility in water but is soluble in common organic solvents like

DMSO and ethanol.[8]
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Property Value Source(s)

IUPAC Name 3-methyl-5-nitro-1H-indole [9]

Molecular Formula C₉H₈N₂O₂ [9]

Molecular Weight 176.17 g/mol [9]

CAS Number 61861-88-9 [9]

Appearance Yellow solid [7][10]

Melting Point 130-131 °C [10]

SMILES
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INVALID-LINK--[O-]
[9]

InChIKey
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[9]

Spectroscopic Validation
Spectroscopic analysis is fundamental to confirming the identity and purity of 3-Methyl-5-nitro-
1H-indole. The key spectral features are a direct reflection of its molecular structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear

fingerprint of the molecule. Key expected signals include a singlet for the C3-methyl protons

(around 2.39 ppm), distinct signals for the aromatic protons on the benzene ring, and a

broad singlet for the N-H proton of the indole ring (around 8.52 ppm).[10] The downfield shift

of the aromatic protons is influenced by the electron-withdrawing nitro group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum complements the

¹H NMR data. It will show nine distinct carbon signals, including the methyl carbon (around

9.58 ppm) and aromatic carbons, with the carbon attached to the nitro group (C5) being

significantly deshielded.[10]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is invaluable for

identifying key functional groups. Characteristic absorption bands include:

N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.[11]
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Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

Asymmetric & Symmetric NO₂ Stretch: Strong, characteristic peaks around 1500-1560

cm⁻¹ and 1330-1370 cm⁻¹, respectively. These are definitive for the nitro group.

C=C Aromatic Stretch: Peaks in the 1450-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry typically shows a

prominent molecular ion (M+) peak at m/z = 176, confirming the molecular weight.[10]

Common fragmentation patterns involve the loss of NO₂ (m/z = 130) and other characteristic

fragments of the indole core.[9]

Synthesis and Chemical Reactivity
The synthesis of 3-Methyl-5-nitro-1H-indole is typically achieved through the regioselective

nitration of 3-methylindole (skatole). The choice of nitrating agent and reaction conditions is

critical to control selectivity and minimize side-product formation.

Synthetic Workflow: Electrophilic Nitration
A common and effective method involves the use of a nitrating agent in a non-acidic medium to

prevent polymerization of the acid-sensitive indole ring. The workflow below illustrates a typical

laboratory-scale synthesis.
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Caption: Synthetic workflow for 3-Methyl-5-nitro-1H-indole.

Causality in Experimental Design
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Choice of Substrate: 3-methylindole is used because the C3 position is already substituted,

preventing nitration at this highly reactive site and favoring substitution on the benzene ring.

Nitrating Agent: Traditional nitrating agents like nitric acid can cause degradation of the

indole. Milder, non-acidic reagents, such as trifluoroacetyl nitrate (generated in situ from

tetramethylammonium nitrate and trifluoroacetic anhydride), provide a controlled electrophilic

source of NO₂⁺, ensuring high regioselectivity for the C5 position.[12]

Low Temperature: The reaction is conducted at low temperatures (0–5 °C) to manage its

exothermic nature and suppress the formation of undesired byproducts.

Chemical Reactivity
The reactivity of 3-Methyl-5-nitro-1H-indole is a duality of its constituent parts:

Indole Nucleus: While the C3 position is blocked, the N1 position remains reactive and can

be alkylated or acylated under basic conditions.

Nitro Group: The nitro group is a versatile functional handle. Its most significant

transformation is its reduction to a primary amine (5-amino-3-methyl-1H-indole). This is a

cornerstone reaction, as the resulting aniline derivative is a nucleophile ready for a vast

range of subsequent reactions, including amide bond formation, diazotization, and

construction of new heterocyclic rings.[6] This reduction is typically achieved with high

efficiency using reagents like Pd/C with hydrogen gas or tin(II) chloride.

Applications in Drug Discovery and Development
3-Methyl-5-nitro-1H-indole is not typically a final drug product but rather a crucial

intermediate. Its value lies in providing a robust platform for building more complex molecules

with therapeutic potential.[7][13]

Anticancer Agents: The corresponding 5-amino derivative is a precursor for synthesizing

compounds that bind to biological targets like c-Myc G-quadruplex DNA, which is implicated

in cancer cell proliferation.[6][14]

Antimicrobial Agents: The indole scaffold is present in many antimicrobial compounds.

Derivatives of 3-Methyl-5-nitro-1H-indole have been investigated for their activity against
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various bacterial strains, including Mycobacterium tuberculosis.[3][15] Some derivatives

function by inhibiting essential bacterial enzymes involved in DNA replication and

transcription.[15]

Enzyme Inhibitors: The structure serves as a template for designing inhibitors for various

enzymes. For example, related indole derivatives have been developed as inhibitors of

kinases and other signaling proteins crucial in disease pathways.[2]

Caption: Role as a key intermediate in drug development pathways.

Experimental Protocols
The following protocols are provided as a self-validating system, where the successful

synthesis in Protocol 5.1 is confirmed by the analytical data obtained in Protocol 5.2.

Protocol 5.1: Synthesis of 3-Methyl-5-nitro-1H-indole
Materials:

3-Methylindole (Skatole)

Tetramethylammonium nitrate

Trifluoroacetic anhydride

Anhydrous acetonitrile

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:
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Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, nitrogen inlet, and thermometer, dissolve 3-methylindole (1.0 eq) and

tetramethylammonium nitrate (1.1 eq) in anhydrous acetonitrile.

Cooling: Cool the resulting mixture to 0 °C in an ice-water bath.

Addition of Reagent: While maintaining the temperature between 0–5 °C, add a solution of

trifluoroacetic anhydride (1.2 eq) in anhydrous acetonitrile dropwise over 30 minutes. The

trifluoroacetyl nitrate is generated in situ.

Reaction Monitoring: Stir the reaction mixture at 0–5 °C for 4-6 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction by slowly adding it to a stirred solution of saturated

aqueous sodium bicarbonate.

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl

acetate (3x).

Washing and Drying: Combine the organic layers and wash sequentially with water and

brine. Dry the organic layer over anhydrous magnesium sulfate.

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield 3-Methyl-5-
nitro-1H-indole as a yellow solid.

Protocol 5.2: Spectroscopic Characterization
Objective: To confirm the structure and purity of the synthesized product.

¹H and ¹³C NMR Spectroscopy:

Prepare a sample by dissolving ~10 mg of the product in ~0.7 mL of deuterated chloroform

(CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
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Validation Criteria: The obtained spectra should match the reference data. For example, in

CDCl₃, expect ¹H NMR signals at δ 8.57 (d, 1H), 8.52 (s, 1H), 8.11 (dd, 1H), 7.38 (d, 1H),

7.14 (s, 1H), and 2.39 (s, 3H). The ¹³C NMR should show 9 distinct signals.[10]

FT-IR Spectroscopy:

Acquire an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance)

accessory or by preparing a KBr pellet.

Validation Criteria: Confirm the presence of strong absorption bands for the N-O stretches

of the nitro group (approx. 1510 cm⁻¹ and 1340 cm⁻¹) and the N-H stretch of the indole

(approx. 3400 cm⁻¹).

Mass Spectrometry:

Obtain a mass spectrum using GC-MS (with EI source).

Validation Criteria: The spectrum should show a molecular ion peak (M⁺) at m/z = 176.

Key fragments at m/z = 130 ([M-NO₂]⁺) should be present.[10]

Safety and Handling
3-Methyl-5-nitro-1H-indole is classified as an irritant.[9]

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[9]

Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust and contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.
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Conclusion
3-Methyl-5-nitro-1H-indole stands out as a high-value synthetic intermediate due to its unique

combination of a blocked C3 position and an activatable C5 nitro group. Its well-defined

physicochemical properties and predictable reactivity make it an ideal starting point for

constructing complex molecular architectures. The protocols and data presented in this guide

offer a robust framework for researchers to confidently synthesize, characterize, and

strategically deploy this compound in their drug discovery and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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